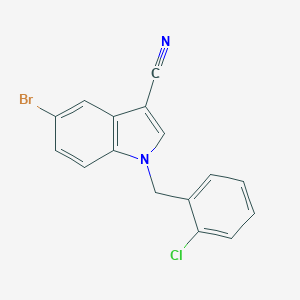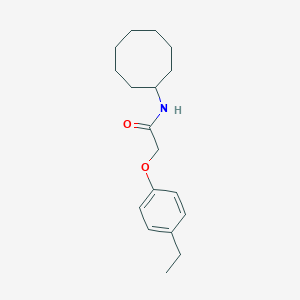![molecular formula C23H28N4O4 B297502 N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297502.png)
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as BODIPY-TMRM, is a fluorescent dye that is commonly used in scientific research. This dye is widely used in research related to cell biology, biochemistry, and physiology. The unique properties of BODIPY-TMRM make it an ideal tool for studying various cellular processes.
作用机制
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide works by selectively binding to the mitochondrial membrane and accumulating in the mitochondria. The dye is taken up by the mitochondria in proportion to the membrane potential, which allows researchers to measure changes in membrane potential. The fluorescence of the dye changes in response to changes in membrane potential, which makes it an ideal tool for studying this critical parameter.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on cellular processes, making it an ideal tool for studying various cellular processes. The dye does not affect mitochondrial respiration or ATP production, which are critical parameters in cell biology. In addition, this compound has been shown to have a minimal effect on cellular viability, which is important in studies of drug toxicity.
实验室实验的优点和局限性
One of the main advantages of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is its high selectivity for the mitochondrial membrane. This allows researchers to study changes in membrane potential with high sensitivity and specificity. In addition, the dye is non-toxic and has a minimal effect on cellular processes, making it an ideal tool for studying various cellular processes.
One of the main limitations of this compound is its sensitivity to pH changes. The fluorescence of the dye changes in response to changes in pH, which can affect the accuracy of the measurements. In addition, the dye is sensitive to photobleaching, which can limit its use in long-term studies.
未来方向
There are several future directions for the use of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in scientific research. One area of research is the study of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative diseases. Another area of research is the development of new fluorescent probes for studying cellular processes. Finally, the use of this compound in high-throughput screening assays is an area of research that has the potential to revolutionize drug discovery.
合成方法
The synthesis of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the reaction of N-butyl-2-(2-hydrazinyl-2-oxoacetyl)acetamide and 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzaldehyde. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through a series of chromatography steps.
科学研究应用
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study mitochondrial membrane potential, which is a critical parameter in cell biology. This dye is also used to study the effects of various drugs and compounds on cellular processes. In addition, this compound is used in the study of oxidative stress, which is a key factor in the development of various diseases.
属性
分子式 |
C23H28N4O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
N-butyl-N//'-[(E)-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C23H28N4O4/c1-4-5-10-24-22(29)23(30)27-25-14-18-6-8-20(9-7-18)31-15-21(28)26-19-12-16(2)11-17(3)13-19/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,24,29)(H,26,28)(H,27,30)/b25-14+ |
InChI 键 |
NUMVIBKDTGTPNI-AFUMVMLFSA-N |
手性 SMILES |
CCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
规范 SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)



![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
